2-(5-Bromo-2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid

Cross-coupling Suzuki-Miyaura Building block diversification

Researchers needing late-stage diversification often face bottlenecks with non-halogenated oxazole scaffolds. This compound is the direct solution, featuring a critical C5 bromine atom for rapid Pd-catalyzed SAR expansion. Key outcomes: - Enables parallel Suzuki/Buchwald library synthesis for kinase inhibitor programs. - OCF₃ group optimizes lead lipophilicity and metabolic stability. - Reactive carboxylic acid handle for quick amide coupling. A strategic, ready-to-derivatize intermediate for medicinal chemistry and agrochemical discovery.

Molecular Formula C11H5BrF3NO4
Molecular Weight 352.06 g/mol
Cat. No. B12077255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid
Molecular FormulaC11H5BrF3NO4
Molecular Weight352.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C2=NC(=CO2)C(=O)O)OC(F)(F)F
InChIInChI=1S/C11H5BrF3NO4/c12-5-1-2-8(20-11(13,14)15)6(3-5)9-16-7(4-19-9)10(17)18/h1-4H,(H,17,18)
InChIKeyUNGYLCWYWSSUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid – Dual-Functional Oxazole Building Block


2-(5-Bromo-2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid (CAS 2340294-57-5) is a heterocyclic building block featuring an oxazole core bearing a C4 carboxylic acid handle and a C2-aryl substituent with both bromo and trifluoromethoxy (OCF₃) groups . The compound has a molecular formula of C₁₁H₅BrF₃NO₄ and a molecular weight of 352.06 g/mol . It belongs to the class of 2-aryl-oxazole-4-carboxylic acid derivatives, which are widely utilized as intermediates in the synthesis of kinase inhibitors, STING agonists, and other bioactive molecules [1]. This specific substitution pattern is of interest because the bromine atom provides a synthetic handle for late-stage cross-coupling, while the OCF₃ group can modulate lipophilicity, metabolic stability, and target interactions [1].

Aryl bromide handle at C5 phenyl position enables direct Pd-catalyzed cross-coupling diversification
OCF₃ substituent modulates lipophilicity and metabolic stability in derived compound series
C4 carboxylic acid supports amide and ester formation for parallel library synthesis workflows

Why 2-(5-Bromo-2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid Cannot Be Replaced


Simple oxazole-4-carboxylic acid analogs lacking the bromine atom or the trifluoromethoxy group cannot replicate the compound's dual synthetic functionality. The bromine substituent is essential for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are not possible with the non-halogenated analog 2-(2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid (CAS 2354226-03-0). Conversely, replacing the lipophilic OCF₃ group with a methoxy group alters the electron-withdrawing character and calculated logP, which impacts downstream molecular properties in drug discovery programs. Regioisomers such as 5-[4-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid (CAS 887267-64-3) place the aryl group at C5 rather than C2, leading to fundamentally different steric and electronic profiles at the key carboxylic acid site. Generic substitution without these specific functional handles risks failure in synthetic sequences and can yield compounds with divergent biological profiles [1].

Bromine handle
Target compound enables direct Suzuki-Miyaura coupling at C5 aryl position in a single step
Non-brominated analog requires additional halogenation and coupling steps, which may reduce overall yield
OCF₃ vs OCH₃
OCF₃ group provides higher lipophilicity and greater resistance to CYP-mediated O-dealkylation
Methoxy analogs exhibit lower logD and reduced metabolic stability in class-level comparisons
C2 vs C5 regioisomer
C2-aryl substitution places the aromatic group distal to the carboxylic acid, preserving pKa and steric access
C5-aryl regioisomer shifts the aryl group adjacent to the acid, altering predicted pKa and steric profile

Differentiation Evidence for 2-(5-Bromo-2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid


Bromine Substituent Enables Cross-Coupling Chemistry

The presence of the aryl bromide in the target compound provides a reactive site for palladium-catalyzed cross-coupling reactions. The direct non-brominated analog, 2-(2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid (CAS 2354226-03-0), lacks this halogen handle entirely and cannot participate in Suzuki, Buchwald, or related couplings without additional synthetic steps. Quantitative assessment: The brominated compound enables one-step diversification at the C5 position of the phenyl ring; the non-brominated analog requires at least two additional steps (halogenation then coupling), often with lower overall yield [1].

Cross-coupling capability
Class-level inference
Brominated compound: 1 synthetic step for C–C bond formation at the para position to OCF₃
Supports direct Suzuki diversification workflow
Non-brominated analog requires at least 2 additional steps
Cross-coupling Suzuki-Miyaura Building block diversification

C2 vs. C5 Aryl Substitution Alters pKa and Binding

The target compound positions the aryl group at C2 of the oxazole ring, with the carboxylic acid at C4. The regioisomer 5-[4-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid (CAS 887267-64-3) places the aryl group at C5, adjacent to the carboxylic acid. This positional difference alters the electronic environment of the carboxylic acid group and consequently its predicted pKa. Computational predictions indicate a pKa difference of approximately 0.5–0.8 units between the two regioisomers, with the C2-aryl isomer (target compound) having a slightly higher pKa due to reduced direct conjugation [1]. This difference influences solubility, salt formation, and target binding in medicinal chemistry campaigns.

Regioisomer pKa shift
Class-level estimate
Target compound (C2-aryl): predicted pKa ~3.2 vs C5-aryl regioisomer predicted pKa ~2.5
ΔpKa ≈ 0.5–0.8 units may affect salt formation and solubility
Computational prediction; experimental data not available for this exact compound
Regioisomerism pKa prediction Kinase inhibitor design

Larvicidal Activity in Oxadiazole Derivatives

The 5-bromo-2-(trifluoromethoxy)phenyl moiety – the same aryl fragment present in the target compound – has been used to synthesize 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazole derivatives that demonstrated strong larvicidal activity against urban mosquitoes (Culex quinquefasciatus). In comparative larvicidal bioassays, derivatives containing electron-withdrawing substituents on the 5-aryl ring showed mortality rates of 85–100% at 100 ppm, whereas analogs lacking the trifluoromethoxy group on the phenyl ring showed significantly reduced activity (<30% mortality at the same concentration) [1]. Although these data are for oxadiazole derivatives rather than the oxazole-4-carboxylic acid itself, they demonstrate the contribution of the 5-bromo-2-(trifluoromethoxy)phenyl fragment to biological activity in related heterocyclic systems.

Fragment-level larvicidal activity
Data to verify
Oxadiazole analogs with same 5-bromo-2-(trifluoromethoxy)phenyl fragment: 85–100% mortality at 100 ppm
Supports screening of oxazole derivatives for vector-control research
Target oxazole compound not directly tested; fragment-level inference
Larvicidal activity Culex quinquefasciatus Oxadiazole derivatives

Trifluoromethoxy vs. Methoxy: Lipophilicity & Metabolic Stability

At the class level, the trifluoromethoxy (OCF₃) group is a well-established bioisostere of methoxy that offers distinct physicochemical advantages. Systematic comparisons across multiple aromatic scaffolds show that replacing OCH₃ with OCF₃ increases the Hansch π-lipophilicity parameter by approximately 0.6–0.9 log units, depending on the position of substitution and the nature of adjacent groups. The OCF₃ group is also significantly more resistant to cytochrome P450-mediated O-dealkylation, extending metabolic half-life by a factor of 2–5× compared to OCH₃ analogs in liver microsome assays [1]. For the target compound specifically, the OCF₃ analog is predicted to have a logD₇.₄ approximately 0.7–1.0 units higher than the hypothetical 2-(5-bromo-2-methoxyphenyl)oxazole-4-carboxylic acid analog, which influences both membrane permeability and protein binding [1].

OCF₃ vs OCH₃ lipophilicity
Class-level inference
ΔlogD ≈ 0.7–1.0 units higher for OCF₃ analog; 2–5× longer metabolic half-life in liver microsome assays
OCF₃ substitution may support improved pharmacokinetic profiling in derived compounds
Class-level data across multiple scaffolds; compound-specific data not available
OCF₃ vs OCH₃ Lipophilicity Metabolic stability

Application Scenarios for 2-(5-Bromo-2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid


Kinase Inhibitor Library Synthesis via Suzuki-Miyaura Cross-Coupling

The bromine atom at the C5 position of the phenyl ring serves as a versatile handle for parallel synthesis of compound libraries. Using standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80–100°C), the bromo substituent can be coupled with a wide range of aryl and heteroaryl boronic acids to generate diverse 2-(5-aryl-2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid derivatives. This capability is proven at the class level for structurally related oxazole building blocks, and it is essential for structure-activity relationship (SAR) studies in kinase inhibitor programs where the oxazole-4-carboxylic acid core is a key pharmacophore element [1].

Agrochemical Vector-Control Agent Development

Research on oxadiazole compounds containing the same 5-bromo-2-(trifluoromethoxy)phenyl fragment has demonstrated strong larvicidal activity against Culex quinquefasciatus, the vector for West Nile virus and filariasis [1]. The target oxazole-4-carboxylic acid, while not directly tested, offers an alternative heterocyclic core that can be elaborated into amides, esters, and other derivatives for screening in agrochemical discovery programs. The carboxylic acid handle enables rapid amide bond formation with diverse amine libraries, a key step in insecticide lead optimization [1].

STING Agonist Intermediates for Immuno-Oncology

Oxazole-4-carboxylic acid derivatives have been reported as key intermediates in the synthesis of STING (Stimulator of Interferon Genes) agonists, a class of immunotherapeutic agents for cancer treatment [1]. The target compound's unique combination of a bromine handle for further derivatization and an OCF₃ group for favorable drug-like properties makes it a valuable starting material for designing novel STING agonists with improved pharmacokinetic profiles compared to first-generation compounds [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Bromo cross-coupling handle for Suzuki-Miyaura diversification
Scope of aryl/heteroaryl boronic acid coupling and SAR exploration
Agrochemical vector-control screening
5-bromo-2-(trifluoromethoxy)phenyl fragment for larvicidal lead optimization
Amide derivatization and larvicidal endpoint assessment
STING pathway research
Oxazole-4-carboxylic acid pharmacophore for agonist design
STING activation profiling and pharmacokinetic evaluation in research models
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